molecular formula C9H12IN3 B1313320 1-(3-Iodopyridin-2-yl)piperazine CAS No. 85386-98-7

1-(3-Iodopyridin-2-yl)piperazine

Cat. No. B1313320
CAS RN: 85386-98-7
M. Wt: 289.12 g/mol
InChI Key: YEMFQTAXPFSLAE-UHFFFAOYSA-N
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Description

1-(3-Iodopyridin-2-yl)piperazine, also known as IPP, is a compound with promising unique biological properties. It is a chemical compound and piperazine derivative . The molecular formula of this compound is C9H12IN3 .


Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. One such method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of 1-(3-Iodopyridin-2-yl)piperazine is 289.12 g/mol . The structure of this compound includes a six-membered ring containing two opposing nitrogen atoms .


Physical And Chemical Properties Analysis

1-(3-Iodopyridin-2-yl)piperazine has a molecular weight of 289.115 .

Scientific Research Applications

Antimicrobial Activity

Compounds synthesized from related structures have demonstrated potential antimicrobial activity against both Gram-positive and Gram-negative bacterial species, including strains resistant to antibiotics. This highlights the potential use of these compounds in developing new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).

Cancer Research

Several studies have focused on the synthesis of derivatives with potential antitumor activities. For example, specific derivatives have shown promise as inhibitors of cancer cell growth, including prostate cancer and breast cancer cells, by targeting various mechanisms such as receptor antagonism and enzyme inhibition. This underscores the role of these compounds in the development of novel cancer therapies (Bradbury et al., 2013), (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Antidepressant and Antianxiety Properties

Novel derivatives have been synthesized and evaluated for their antidepressant and antianxiety properties. The findings suggest potential therapeutic applications in treating mood disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Antiplatelet Aggregation

Research into novel substituted-piperazine analogues has revealed antiplatelet aggregation activity, indicating potential use in preventing thrombotic diseases. This area of study is crucial for developing new medications that can prevent blood clots more effectively (Youssef et al., 2011).

Anti-HIV Activity

Compounds related to "1-(3-Iodopyridin-2-yl)piperazine" have been investigated for their potential anti-HIV activity, highlighting the ongoing search for effective treatments against HIV/AIDS (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Safety And Hazards

The safety data sheet for a similar compound, 1-(3-Chloropyridin-2-yl)piperazine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

Given the unique biological properties of 1-(3-Iodopyridin-2-yl)piperazine, it is a promising area for future research. Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity , suggesting potential future applications in these fields.

properties

IUPAC Name

1-(3-iodopyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMFQTAXPFSLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467651
Record name 1-(3-iodopyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Iodopyridin-2-yl)piperazine

CAS RN

85386-98-7
Record name 1-(3-iodopyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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